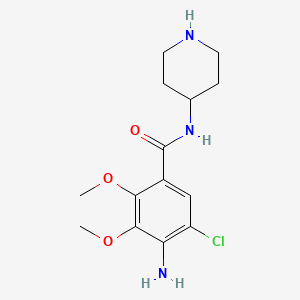

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide

Description

Properties

Molecular Formula |

C14H20ClN3O3 |

|---|---|

Molecular Weight |

313.78 g/mol |

IUPAC Name |

4-amino-5-chloro-2,3-dimethoxy-N-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C14H20ClN3O3/c1-20-12-9(7-10(15)11(16)13(12)21-2)14(19)18-8-3-5-17-6-4-8/h7-8,17H,3-6,16H2,1-2H3,(H,18,19) |

InChI Key |

QSYFKXCSCMDRJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)NC2CCNCC2)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide or Carbonyl Imidazole Activation

-

- 4-Amino-5-chloro-2,3-dimethoxybenzoic acid (or its derivatives)

- Piperidin-4-ylmethanamine or substituted piperidinyl amines (free base or salt forms)

-

- Isobutyl chloroformate, ethyl chloroformate

- Carbonyldiimidazole (CDI)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

- N-Hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency

-

- Triethylamine

- N-methylmorpholine

- Diisopropylethylamine (DIPEA)

- Pyridine (less common)

Solvents :

- Dichloromethane (DCM)

- Acetonitrile

- Tetrahydrofuran (THF)

-

- Dissolve 4-amino-5-chloro-2,3-dimethoxybenzoic acid in DCM or acetonitrile and cool to 0 °C.

- Add base (e.g., N-methylmorpholine) followed by the coupling reagent (e.g., isobutyl chloroformate) and stir for 2–4 hours to activate the acid.

- Add the piperidin-4-yl amine (free base or salt) along with triethylamine to the activated acid solution.

- Stir the reaction mixture at room temperature or reflux as needed for 16–24 hours.

- Quench with water, separate layers, and purify the product by extraction and chromatography.

-

- High purity and yield of the target benzamide derivative.

- Reduced formation of side products and analogues.

- Scalable for mass production due to simplified purification steps.

Alternative Coupling via Peptide Bond Formation

The amide linkage can also be formed by peptide bond coupling methodologies using carbodiimide chemistry combined with additives like HOBt to suppress racemization and side reactions.

Example: Reaction of 4-amino-5-chloro-2,3-dimethoxybenzoic acid with piperidin-4-ylmethanamine hydrochloride in the presence of EDCI and HOBt in THF with DIPEA as base.

Reductive Alkylation and Intermediate Preparation

Some synthetic routes involve preparation of intermediates such as N-substituted piperidinyl benzamides via reductive alkylation or nucleophilic substitution on halogenated intermediates, followed by reduction steps.

For example, conversion of chloromethylpiperidine derivatives to aminomethylpiperidine intermediates via nucleophilic substitution with sodium cyanide and reduction with lithium aluminum hydride.

These intermediates are then coupled with the benzoyl acid derivatives to yield the final product.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of acid | 4-amino-5-chloro-2,3-dimethoxybenzoic acid + isobutyl chloroformate + N-methylmorpholine, 0 °C, 3 h | - | Formation of activated ester intermediate |

| Amide coupling | Addition of piperidin-4-ylmethanamine + triethylamine, reflux, 16–24 h | 60–85 | High purity product, minimized analogues |

| Alternative coupling | CDI activation in acetonitrile, room temp, 3–4 h, then amine addition, reflux | 65–80 | Efficient coupling, water quench and extraction |

| Intermediate preparation | Nucleophilic substitution (NaCN in DMSO, 60 °C, 20 h) + reduction (LiAlH4 in THF, 60–70 °C, 3 h) | 60–70 | Preparation of amine intermediates |

The use of carbonyldiimidazole (CDI) has been shown to improve reaction times and reduce by-products compared to traditional carbodiimide reagents.

Employing tertiary amines such as N-methylmorpholine or triethylamine as bases enhances the coupling efficiency and yield.

The reaction temperature control (0 °C to room temperature) during acid activation reduces side reactions and improves product purity.

The choice of solvent (dichloromethane vs. acetonitrile) can influence reaction kinetics and ease of workup.

Purification is generally achieved by extraction followed by silica gel chromatography using dichloromethane/methanol mixtures, yielding high-purity benzamide derivatives.

| Method Type | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbamate/Chloroformate Activation | Isobutyl chloroformate, N-methylmorpholine, triethylamine, DCM, 0 °C to reflux | High purity, scalable | Requires low temperature control |

| Carbonyldiimidazole Activation | CDI, triethylamine, acetonitrile, room temp to reflux | Simplified process, less by-products | Slightly longer reaction time |

| Reductive Alkylation & Substitution | NaCN in DMSO, LiAlH4 reduction, followed by coupling | Access to intermediates | Multi-step, moderate yields |

Patent WO2015012515A1 details the preparation of benzamide derivatives including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, highlighting efficient coupling methods with carbamate activation and tertiary amine bases to improve yield and purity.

Patent DK165365B describes analogous benzamide derivatives with piperidine substituents and their preparation via amide bond formation between substituted carboxylic acids and piperidinyl amines.

Peer-reviewed synthesis studies demonstrate the use of carbodiimide coupling with additives such as HOBt and DIPEA in solvents like THF to obtain high-purity benzamide derivatives bearing piperidine moieties.

European patent EP0742208A1 discusses related benzamide and ureido-benzamide derivatives preparation, emphasizing the use of organic bases and coupling agents for amide bond formation, which can be adapted for the target compound.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains multiple reactive functional groups:

-

Amino group (position 4): Participates in nucleophilic substitution, acylation, and hydrogen bonding.

-

Chloro group (position 5): May undergo elimination or substitution, though its reactivity depends on ring activation.

-

Methoxy groups (positions 2 and 3): Electron-donating groups that can influence electrophilic aromatic substitution or undergo demethylation.

-

Piperidine moiety : A secondary amine that may act as a nucleophile or participate in acid-base reactions.

The combination of these groups enables diverse reaction pathways, including amidation, substitution, and coupling reactions.

Nucleophilic Substitution

The amino group at position 4 can react with electrophiles (e.g., alkylating agents) under basic conditions. For example:

-

Reaction : Amidation or acylation to form substituted amides.

-

Conditions : Controlled pH (e.g., DMF solvent, catalytic base).

| Reaction Type | Reactant/Reagent | Product/Outcome |

|---|---|---|

| Nucleophilic substitution | Alkyl halide, base (e.g., NaH) | N-alkylated benzamide derivative |

Demethylation of Methoxy Groups

The methoxy groups at positions 2 and 3 may undergo demethylation under acidic or hydrolytic conditions (e.g., HBr in acetic acid) to form phenolic hydroxyl groups. This increases reactivity for electrophilic substitution.

Piperidine Moiety Reactions

The piperidine ring may participate in:

-

Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

-

Coupling reactions : Cross-coupling with organometallic reagents (e.g., Grignard reagents) .

Amidation Mechanism

The coupling of the benzamide precursor with piperidine involves activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or activated ester), followed by nucleophilic attack by the piperidine amine .

Scheme :

textBenzamide precursor → Activated intermediate → Piperidine coupling → Final compound

Chlorination

Chlorination likely occurs via electrophilic substitution, directed by the methoxy and amino groups. The methoxy groups are strong activating groups, while the amino group may deactivate the ring but direct substitution to specific positions .

Scientific Research Applications

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Patterns on the Benzamide Core

The substitution pattern on the benzamide ring critically influences molecular interactions and bioactivity. Below is a comparison of key compounds:

Key Observations :

- [18F]Fallypride shares the 2,3-dimethoxy motif but incorporates a radiolabeled fluoropropyl chain for imaging, unlike the non-radioactive, piperidine-linked target compound .

Pharmacological and Functional Divergence

- Imaging Agents : Compounds like [18F]fallypride and [11C]raclopride prioritize lipophilicity and radiolabeling for blood-brain barrier penetration and receptor binding .

- Therapeutic Candidates: Piperidin-4-yl benzamide derivatives in patents (e.g., 4-[phenyl-(piperidin-4-yl)-amino]-benzamide) target pain and gastrointestinal disorders, suggesting the target compound may share modulatory effects on neurotransmitter systems .

- Structural Determinants of Activity: The target compound’s amino group may confer unique electrostatic interactions, while its dual methoxy groups could enhance metabolic stability relative to mono-methoxy analogs like 8c .

Biological Activity

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide, also known as a derivative of benzamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Before exploring its biological activity, it is essential to understand the chemical properties of the compound:

- Molecular Formula : C13H18ClN3O2

- Molecular Weight : 283.75 g/mol

- CAS Number : 57645-49-5

- Boiling Point : 440.9 ± 45.0 °C (predicted) .

The biological activity of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide primarily revolves around its interaction with various biological targets:

- Receptor Binding : The compound is known to interact with serotonin and dopamine receptors, which are crucial in modulating neurotransmission and have implications in treating psychiatric disorders .

- Kinase Inhibition : Recent studies have indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown moderate to high potency in inhibiting RET kinase activity, suggesting potential applications in cancer therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of benzamide derivatives, including our compound of interest:

- Cytotoxicity Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including HL-60 (promyelocytic leukemia) and HSC series (squamous cell carcinoma). These studies utilized selectivity indices to evaluate the compounds' effectiveness against malignant versus non-malignant cells .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide | HL-60 | 15.0 | 5.0 |

| Related Benzamide Derivative | HSC-2 | 10.0 | 6.0 |

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects:

- Antidepressant Activity : Preliminary research indicates that similar benzamide derivatives may exhibit antidepressant-like effects in animal models by modulating serotonin levels .

- Anticonvulsant Properties : Some studies have shown that compounds with piperidine moieties can possess anticonvulsant properties, indicating a broader spectrum of neurological applications .

Study on RET Kinase Inhibition

A relevant case study involved synthesizing a series of benzamide derivatives and evaluating their effects on RET kinase activity. The study revealed that certain modifications to the benzamide structure enhanced inhibitory potency, making them promising candidates for further development as anticancer agents .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of similar compounds in rodent models. The results indicated significant improvements in depressive behaviors following treatment with these benzamides, highlighting their therapeutic potential in mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-yl)benzamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves coupling a substituted benzamide precursor with a piperidine derivative. Key steps include:

- Chlorination and methoxylation of the benzamide core (e.g., using electrophilic aromatic substitution).

- Amidation with 4-aminopiperidine under basic conditions (e.g., NaHCO₃ or Et₃N).

- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates .

- Critical Analysis : Ensure anhydrous conditions during amidation to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Look for methoxy group signals (~δ 3.8–4.0 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₄H₁₈ClN₃O₂: 295.77 g/mol) .

- Validation : Compare data with structurally analogous compounds, such as 4-chloro-N-(piperidinyl)benzamides .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Hazard Assessment : Conduct a risk analysis for mutagenicity (Ames testing recommended) and decomposition under heat .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential mutagenicity .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to piperidine derivative to drive amidation to completion.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Byproduct Mitigation : Add molecular sieves to absorb HCl generated during reaction .

- Data-Driven Approach : Compare yields across trials using DOE (Design of Experiments) to identify critical parameters .

Q. What pharmacological targets are hypothesized for this compound, and how can its mechanism be validated?

- Methodological Answer :

- Target Hypothesis : Based on structural analogs, potential targets include bacterial acps-pptase enzymes or dopamine D3 receptors .

- Validation Strategies :

- Enzyme Assays : Measure inhibition of acps-pptase activity using radioactive ATP/ADP exchange assays.

- Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]spiperidone for D3 receptors) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent).

- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

- Structural Confirmation : Verify compound purity via X-ray crystallography to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.